2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-7-10-13(16-14-15-4-1-5-17(10)14)9-2-3-11-12(6-9)20-8-19-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUOLMGKUCREMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587512 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-32-3 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of benzo[1,3]dioxole derivatives with imidazo[1,2-a]pyrimidine precursors under acidic or basic conditions. The reaction is often catalyzed by transition metals such as palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogens, alkylating agents
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, core heterocycles, or functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:
Core Heterocycle Modifications
Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxamides :
These derivatives, synthesized via a four-component reaction involving diketene, replace the carbaldehyde group with carboxamide moieties. This substitution improves solubility and enables hydrogen-bonding interactions in biological targets. For example, compounds with electron-withdrawing substituents on the carboxamide exhibit enhanced antimicrobial activity compared to the aldehyde derivative .Imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives :
Replacing the aldehyde with a carboxylic acid group (e.g., 1-(2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid , CAS 912770-72-0) introduces ionizable groups, affecting pharmacokinetic properties such as bioavailability and membrane permeability .
Substituent Variations
Methylenedioxyphenyl vs. Simple Aryl Groups :
The benzo[1,3]dioxol-5-yl group in the target compound enhances π-π stacking and metabolic stability compared to unsubstituted phenyl analogs. For instance, imidazo[1,2-a]pyrimidine-3-carbaldehydes with para-chlorophenyl substituents exhibit reduced enzymatic degradation but lower solubility .Piperidine-Linked Derivatives :
Compounds like 1-(2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029108-71-1) introduce bulky aliphatic chains, increasing steric hindrance and altering binding affinities to targets such as G-protein-coupled receptors .
Comparative Data Table
| Compound | Core Structure | Functional Group | Key Properties | Bioactivity |
|---|---|---|---|---|
| 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde | Imidazo[1,2-a]pyrimidine + benzo[1,3]dioxole | Aldehyde (-CHO) | Moderate solubility in DMSO; LogP ~2.1 | Kinase inhibition (preliminary) |
| Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxamide | Benzoimidazo[1,2-a]pyrimidine | Carboxamide (-CONH₂) | High aqueous solubility; LogP ~1.5 | Antimicrobial (IC₅₀: 8–12 µM) |
| 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid | Imidazo[1,2-a]pyrimidine + piperidine | Carboxylic acid (-COOH) | Low solubility; zwitterionic at pH 7.4 | GPCR modulation (IC₅₀: 50–100 µM) |
Research Findings and Limitations
- Synthetic Accessibility: The target compound is synthesized via condensation reactions involving aminopyrimidines and aldehydes, whereas carboxamide derivatives require multi-component reactions with diketene .
- Structural Insights: X-ray crystallography (using tools like SHELXL and Mercury CSD ) reveals that the benzo[1,3]dioxole moiety adopts a planar conformation, facilitating stacking interactions absent in non-aromatic analogs.
Biological Activity
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes both a benzo[1,3]dioxole moiety and an imidazo[1,2-a]pyrimidine core. The molecular formula is CHNO, and it has been studied for its interactions with various biological targets.
Anti-inflammatory Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2) enzymes, which are key players in inflammatory processes. A study highlighted the synthesis of a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives that showed selective COX-2 inhibition. For instance, one derivative exhibited an IC value of 0.05 μM, outperforming celecoxib (IC 0.06 μM) as a reference drug .
| Compound | COX-2 Inhibition (IC) | Reference Drug Comparison |
|---|---|---|
| Compound 5a | 0.05 μM | Celecoxib: 0.06 μM |
| Compound 5d | ED: 5.75 mg/kg (in vivo) | - |
Anti-cancer Activity
The compound has also shown promising results against cancer cell lines. In vitro studies on MCF-7 breast cancer cells indicated considerable cytotoxic effects across various synthesized derivatives of imidazo[1,2-a]pyrimidine . The activity was assessed using standard cytotoxicity assays which revealed that these compounds could inhibit cell proliferation significantly.
Study on COX-2 Inhibitors
In a study focused on the synthesis and evaluation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as COX-2 inhibitors, several compounds were tested for their anti-nociceptive activity using the writing reflex test in animal models. The results indicated dose-dependent effects, confirming the potential therapeutic applications of these compounds in pain management .
Cytotoxicity Assays
Another significant study evaluated the cytotoxic effects of synthesized imidazo[1,2-a]pyrimidines on MCF-7 cells. All tested compounds exhibited considerable inhibitory results against cell growth, suggesting their potential as anti-cancer agents .
Q & A
Q. How does this compound compare to structurally similar imidazo[1,2-a]pyrazines in terms of reactivity?
- Methodological Answer :
- Table : Reactivity Comparison
| Compound | Electrophilic Sites | Nucleophilic Substitution Efficiency |
|---|---|---|
| 2-Benzo[1,3]dioxol-5-yl derivative | C-3 (aldehyde) | High (due to electron-deficient core) |
| Imidazo[1,2-a]pyrazine analogs | C-2 (CF₃ group) | Moderate (steric hindrance) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
